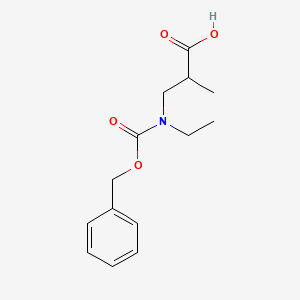
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a hydroxy-methoxy-methylpropan-2-yl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-methoxy-2-methylpropan-2-ol in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using large reactors and controlled conditions to ensure consistent product quality. The use of automated systems and continuous monitoring would be essential to maintain the desired reaction conditions and to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of peptides with specific sequences.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
- tert-Butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Uniqueness
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom. This structural feature allows for specific reactivity and interactions that are not observed in similar compounds. The combination of these functional groups with the carbamate moiety provides a versatile platform for various chemical transformations and biological applications.
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-10(4,6-12)7-14-5/h12H,6-7H2,1-5H3,(H,11,13) |
Clave InChI |
YZTURRZTLSSNGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


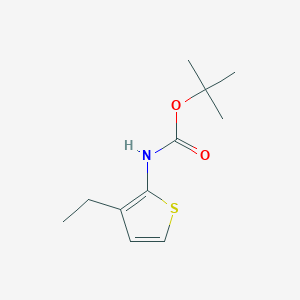

![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)

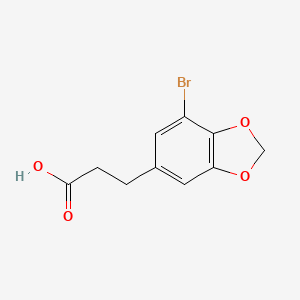
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
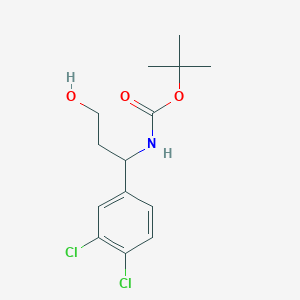
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

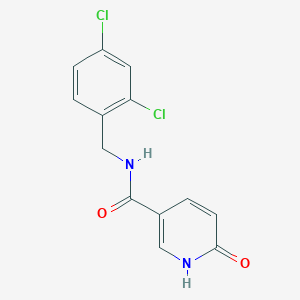

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
